N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.15584919 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Chemistry Applications
N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide and its derivatives have been extensively studied for their synthetic utility and reactivity. For example, the manipulation of polymer branching density in ethylene polymerization was examined using furyl- and benzofuryl-derived phosphine-sulfonate palladium and nickel catalysts. These catalysts exhibited high activities for ethylene polymerization and copolymerization with polar monomers, highlighting the impact of heterocyclic substituents on polymer microstructure (Yang, Xiong, & Chen, 2017). Additionally, the synthesis of functionalized 2-pyrrolidinones through domino reactions showcased the versatility of related benzamide derivatives in generating complex heterocyclic structures (Gao, Sun, & Yan, 2013).
Medicinal Chemistry Applications
In medicinal chemistry, benzamide derivatives have been explored for their potential therapeutic applications. For instance, alkylating benzamides with melanoma cytotoxicity were synthesized and evaluated for targeted drug delivery in melanoma therapy, demonstrating enhanced efficacy and toxicity against melanoma cells compared to the parent compound (Wolf et al., 2004). Additionally, the development of sigma receptor scintigraphy with benzamide derivatives for visualizing primary breast tumors in humans indicates the diagnostic potential of these compounds (Caveliers et al., 2002).
Properties
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c22-19(20-9-13-24-15-18-4-3-12-23-18)17-7-5-16(6-8-17)14-21-10-1-2-11-21/h3-8,12H,1-2,9-11,13-15H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQRQIIGYAWIKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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